molecular formula C17H12FN3O2 B1199912 2-(4-Fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile

2-(4-Fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile

Cat. No. B1199912
M. Wt: 309.29 g/mol
InChI Key: LUSOSEJHURWLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Fluorescent Probe Development

  • Fluorescent Probes Sensing pH and Metal Cations : Compounds similar to 2-(4-Fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile, like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been used in developing fluorescent probes sensitive to pH changes and metal cations like magnesium and zinc. These probes show significant fluorescence enhancement under basic conditions due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Synthesis of Novel Compounds

  • Antimicrobial Schiff Bases : Derivatives of similar compounds have been synthesized, like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, and used to create novel Schiff bases. These derivatives demonstrated significant antimicrobial activity in vitro (Puthran et al., 2019).
  • Biological Activities of Triazole Derivatives : Research on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one revealed moderate enzyme inhibition potential, indicating potential applications in treating Alzheimer's and diabetic diseases (Saleem et al., 2018).
  • Non-Peripherally Tetra 1,2,4-Triazole Substituted Phthalocyanines : Similar compounds like tetra 4-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thio substituted phthalocyanines have been synthesized, displaying properties useful in electrochemical technologies (Demirbaş et al., 2018).

Chemical and Physical Properties

  • Crystal Structure Analysis : Studies have focused on analyzing the crystal structure of related compounds, providing insights into their molecular arrangements and interactions, which are crucial for understanding their reactivity and potential applications in material science (Liang, 2009).

properties

Product Name

2-(4-Fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H12FN3O2/c1-22-14-8-6-13(7-9-14)20-17-15(10-19)21-16(23-17)11-2-4-12(18)5-3-11/h2-9,20H,1H3

InChI Key

LUSOSEJHURWLPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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